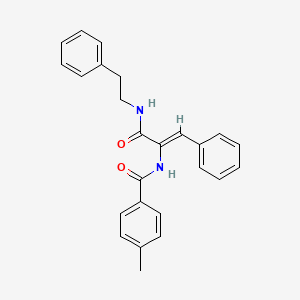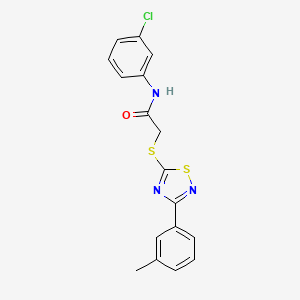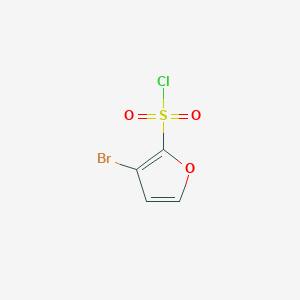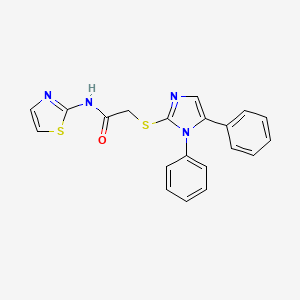
4-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H20FNO6S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Unusual Tandem Reaction Sequences
- A study by (Khatri & Samant, 2015) discussed the oxa Diels–Alder reaction involving similar compounds, demonstrating a tandem sequence of reactions including the oxa Diels–Alder reaction, retro Diels–Alder reaction, and 6π-electrocyclic ring opening, providing insights into complex chemical processes.
Synthesis of PET Radiotracers
- Research by (Katoch-Rouse & Horti, 2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound structurally related to your query, for potential use in PET scans to study cannabinoid receptors.
Addition-Rearrangement Reactions
- A 1996 study by (Jao et al.) investigated addition-rearrangement reactions with 3,4-dihydro-2-methoxy-5-methyl-2H-pyran and arylsulfonyl isocyanates, leading to the synthesis of functionally diverse 2-piperidones.
Aurora Kinase Inhibition
- A 2006 study (ヘンリー,ジェームズ) found that certain compounds, structurally similar to your query, can inhibit Aurora A kinase, suggesting potential applications in cancer treatment.
Synthesis of Polyhydroxylated Piperidines
- Kennedy, Nelson, and Perry (2005) in their study (Kennedy et al., 2005) explored the synthesis of polyhydroxylated piperidines, which are important for inhibiting oligosaccharide processing enzymes, indicating a role in developing enzyme inhibitors.
Antimicrobial Activity
- A 2022 study by (Okasha et al.) synthesized a pyran derivative structurally related to your query and demonstrated its significant antimicrobial activities, suggesting potential applications in antimicrobial drug development.
Anticonvulsant Properties
- Aytemir, Septioğlu, and Çalış (2010) investigated compounds structurally related to your query for their anticonvulsant properties, indicating potential applications in epilepsy treatment (Aytemir et al., 2010).
Synthesis of Novel Oxazines
- A study by (Srinivas et al., 2015) explored the synthesis of novel oxazines with potential as COX2 inhibitors, indicating a role in developing anti-inflammatory therapies.
properties
IUPAC Name |
4-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO6S/c1-12-9-14(10-18(21)25-12)26-13-5-7-20(8-6-13)27(22,23)15-3-4-17(24-2)16(19)11-15/h3-4,9-11,13H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPNQXJDDDRIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)


methanone](/img/structure/B2637932.png)

![N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2637934.png)



![4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2637938.png)

